1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine
CAS No.: 175894-07-2
Cat. No.: VC0068684
Molecular Formula: C8H6N2
Molecular Weight: 130.15
* For research use only. Not for human or veterinary use.
![1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine - 175894-07-2](/images/no_structure.jpg)
Specification
CAS No. | 175894-07-2 |
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Molecular Formula | C8H6N2 |
Molecular Weight | 130.15 |
Standard InChI | InChI=1S/C8H6N2/c1-2-8-7-4-6(7)5-9-10(8)3-1/h1-3,5H,4H2 |
Standard InChI Key | LSGDFFGLANKOGO-UHFFFAOYSA-N |
SMILES | C1C2=C1C3=CC=CN3N=C2 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine features a complex heterocyclic structure consisting of a pyrrolo[1,2-b]pyridazine core with a fused cyclopropane ring. The base pyrrolo[1,2-b]pyridazine structure has a molecular formula of C7H6N2 and a molecular weight of 118.14 g/mol . The addition of the cyclopropane ring results in the complete 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine structure with a molecular weight of 130.15 g/mol.
Electronic Properties
The compound's electronic configuration is primarily influenced by:
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The presence of two nitrogen atoms within the aromatic system
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The strain introduced by the cyclopropane ring
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The extended π-conjugation across the fused ring system
These structural features contribute to its unique electronic distribution and potential for interactions with biological targets.
Chemical Reactivity
The reactivity of 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine is largely determined by its heterocyclic nature. Like other pyrrole-containing compounds, it likely exhibits aromatic properties characteristic of azoles with one nitrogen and two double bonds . Key aspects of its chemical behavior include:
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Susceptibility to electrophilic and nucleophilic substitution reactions
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Potential for cycloaddition reactions
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Ability to form hydrogen bonds through its nitrogen atoms
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Strain-induced reactivity from the cyclopropane ring
Synthesis Methods
Related Synthetic Studies
Research on similar pyrrolo[1,2-b]pyridazine derivatives has employed 1,3-dipolar cycloaddition reactions between mesoionic bicyclic oxazolo-pyridazinones and non-symmetrical activated alkyne dipolarophiles . These approaches might provide insight into potential synthetic strategies for 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine.
NMR spectroscopy has been valuable in confirming the regioselectivity of cycloaddition reactions in pyrrolo[1,2-b]pyridazine synthesis, with the pyrrolic proton H-6 typically appearing as a triplet due to coupling with adjacent methylenic protons .
Biological Activities and Applications
Cytotoxicity Studies
Research on pyrrolo[1,2-b]pyridazine derivatives has included cytotoxicity evaluations against various biological models:
Test System | Compounds | Observed Effects |
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Plant cells (Triticum aestivum L.) | Pyrrolo[1,2-b]pyridazine derivatives | Low toxicity (IC50 > 200 μM) |
Artemia franciscana Kellogg | Pyrrolo[1,2-b]pyridazine derivatives | No observed lethality |
Daphnia magna Straus | Compounds 5a and 5c | Potential toxic effects |
Daphnia magna Straus | Other derivatives | Low to moderate toxicity |
Human cancer cell lines (LoVo, SK-OV-3, MCF-7) | Compounds 5a, 2c, and 5f | Dose- and time-dependent cytotoxicity |
These findings suggest that specific modifications to the pyrrolo[1,2-b]pyridazine scaffold can produce compounds with selective cytotoxicity against cancer cells .
Structure-Activity Relationships
Structural Determinants of Activity
The biological activity of 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine and related compounds appears to be influenced by:
Research on pyrrolo[1,2-b]pyridazine derivatives has shown that cytotoxic activity varies significantly depending on the specific substitution pattern, with compounds 5a, 2c, and 5f showing particularly high activity against colon cancer cells .
Comparative Analysis
When comparing 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine to related heterocyclic compounds, several structural and functional differences emerge:
Compound | Structural Features | Notable Properties |
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1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine | Fused cyclopropane and pyrrolo[1,2-b]pyridazine | Unique reactivity due to ring strain |
Pyrrolo[1,2-b]pyridazine | Fused pyrrole and pyridazine rings | Greater stability due to aromaticity; MW: 118.14 g/mol |
Pyrrole | Single five-membered ring with one nitrogen | Fundamental azole structure; building block for complex heterocycles |
Analytical Characterization
Spectroscopic Properties
Characterization of 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine and related compounds typically employs several analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy - provides information about the proton environments and connectivity
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Mass Spectrometry - confirms molecular weight and fragmentation patterns
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Infrared Spectroscopy - identifies functional groups and bond characteristics
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UV-Visible Spectroscopy - evaluates electronic transitions and conjugation
For pyrrolo[1,2-b]pyridazine derivatives, NMR studies have revealed characteristic signals that confirm their structural configurations, such as the pyrrolic proton appearing as a triplet due to coupling with adjacent methylenic protons .
Research Trends and Future Directions
Current Research Status
Current research involving pyrrolo[1,2-b]pyridazines has focused on:
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Development of efficient synthetic methodologies
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Evaluation of biological activities, particularly anticancer properties
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Structure-activity relationship studies
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Application in medicinal chemistry as potential therapeutic agents
The specific compound 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine remains less extensively studied, suggesting opportunities for further investigation.
Future Research Opportunities
Potential directions for future research on 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine include:
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Optimization of synthetic routes for improved yields and purity
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Comprehensive biological screening to identify specific therapeutic applications
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Detailed mechanistic studies to understand its interactions with biological targets
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Development of structure-based design strategies for novel derivatives with enhanced properties
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Exploration of potential applications beyond medicinal chemistry, such as in materials science or catalysis
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